molecular formula C38H32N2O5 B6595231 L-Asparagine-N-Fmoc,N-beta-trityl-15N2 CAS No. 204633-98-7

L-Asparagine-N-Fmoc,N-beta-trityl-15N2

Cat. No.: B6595231
CAS No.: 204633-98-7
M. Wt: 598.7 g/mol
InChI Key: KJYAFJQCGPUXJY-OVARWPCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Asparagine-N-Fmoc,N-beta-trityl-15N2 is a compound that features a 15N isotopic label, making it valuable for various scientific research applications. This compound is a derivative of L-asparagine, an amino acid, and is protected with Fmoc (fluorenylmethyloxycarbonyl) and trityl groups to prevent unwanted reactions during synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparagine-N-Fmoc,N-beta-trityl-15N2 typically involves multiple steps:

    Crystallization: Formation of N’-Trityl-L-asparagine crystals.

    Centrifugation: Extraction of N’-Trityl-L-asparagine crystals.

    Washing: Removal of residual starting materials.

    Extraction: Obtaining N-Acetyl-L-asparagine.

    Centrifugation: Final extraction of N’-Trityl-L-asparagine.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger quantities.

Chemical Reactions Analysis

Types of Reactions

L-Asparagine-N-Fmoc,N-beta-trityl-15N2 can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc and trityl groups under acidic conditions.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields L-asparagine with free amino and carboxyl groups.

Scientific Research Applications

L-Asparagine-N-Fmoc,N-beta-trityl-15N2 is used in various scientific research fields:

Mechanism of Action

The mechanism of action of L-Asparagine-N-Fmoc,N-beta-trityl-15N2 involves its incorporation into peptides and proteins during synthesis. The Fmoc and trityl groups protect the amino and carboxyl groups, preventing unwanted reactions. Once incorporated, the protecting groups are removed, allowing the compound to participate in further reactions .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1/i39+1,40+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYAFJQCGPUXJY-OVARWPCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH]C(=O)C[C@@H](C(=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139911
Record name L-Asparagine-15N2, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204633-98-7
Record name L-Asparagine-15N2, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204633-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Asparagine-15N2, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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